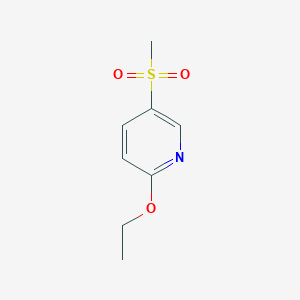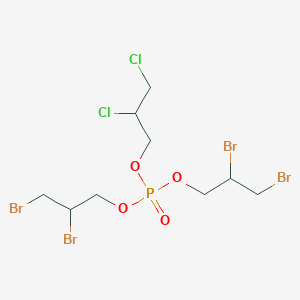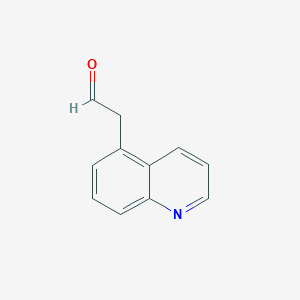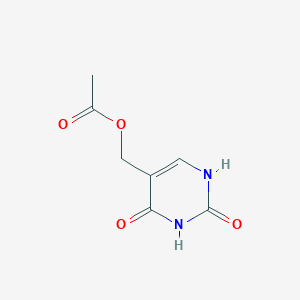
(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate
Overview
Description
“(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate” is a chemical compound with the molecular formula C8H10N2O4 . It is also known as "methyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate" . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates were synthesized for the first time by reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The 5-Hydroxyuracil derivatives are involved in this reaction in the dioxo form .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O4/c1-5-3-10(4-6(11)14-2)8(13)9-7(5)12/h3H,4H2,1-2H3,(H,9,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.18 . The compound is stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis : One study focused on the synthesis and structural analysis of hydrazones derived from a related compound. They found that the reaction of this compound with β-dicarbonyl compounds proceeds regioselectively, leading to various derivatives depending on the β-dicarbonyl reaction component (Meshcheryakova & Kataev, 2014).
Molecular Imprinting and Polymer Enhancement : Another study investigated the use of a related compound in the enhancement of molecular imprinted polymers. These polymers showed potential for use as organic fillers in paper sheets, displaying properties like increased tensile strength and antimicrobial activities (Fahim & Abu-El Magd, 2021).
Alkylation Studies : Research on the alkylation of pyrimidine derivatives with chloroacetic acid esters revealed the formation of previously unknown alkyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetates and related compounds. This provides insights into new potential synthetic pathways for derivatives of this compound (Krivonogov et al., 2004).
Synthesis and Characterization in Chemistry : The synthesis and characterization of various derivatives of this compound have been extensively studied, including the synthesis of enantiomers and their yields and structural characterization through various analytical methods (Xiong Jing, 2011).
Antimicrobial and Antitumor Activities : Several studies have explored the antimicrobial and antitumor activities of derivatives of this compound. For instance, certain derivatives showed low antibacterial and antitumor activity, which is significant for the development of new therapeutic agents (Gasparyan et al., 2016).
Natural Product Research : Research into natural products isolated from Portulaca oleracea L. identified derivatives of this compound, demonstrating anti-inflammatory and anticholinesterase bioactivities. This highlights its potential in natural product chemistry and pharmacology (Song et al., 2023).
properties
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-5-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-4(10)13-3-5-2-8-7(12)9-6(5)11/h2H,3H2,1H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZLFOLDLIUNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618476 | |
| Record name | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate | |
CAS RN |
98277-03-3 | |
| Record name | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




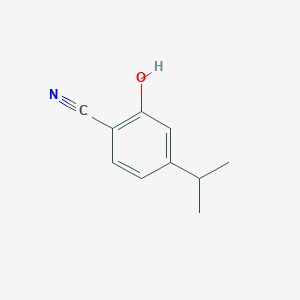

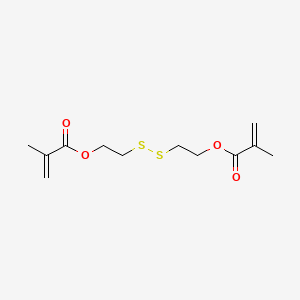
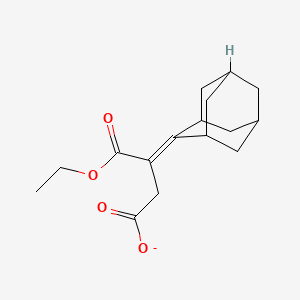


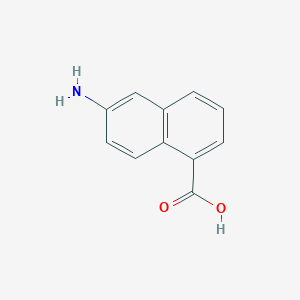
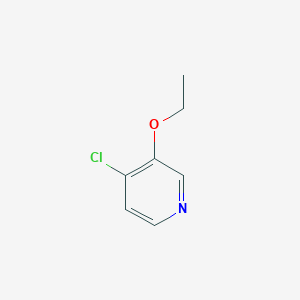
![3-Phenyl-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1629131.png)
![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629132.png)
